molecular formula C15H14N2O B4020020 N-cyclopropyl-4-pyridin-4-ylbenzamide

N-cyclopropyl-4-pyridin-4-ylbenzamide

Cat. No.: B4020020
M. Wt: 238.28 g/mol
InChI Key: CZBGYKUDPAPUEZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-pyridin-4-ylbenzamide is a benzamide derivative characterized by a central benzamide core substituted with a pyridin-4-yl group at the 4-position and a cyclopropylamine moiety at the N-terminal (Figure 1).

Properties

IUPAC Name

N-cyclopropyl-4-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-15(17-14-5-6-14)13-3-1-11(2-4-13)12-7-9-16-10-8-12/h1-4,7-10,14H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBGYKUDPAPUEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The benzamide scaffold is a common pharmacophore in drug discovery. Below is a comparison of N-cyclopropyl-4-pyridin-4-ylbenzamide with structurally related compounds, focusing on substituent effects and hypothesized pharmacological profiles.

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Hypothesized Target/Activity
This compound Benzamide Pyridin-4-yl (4-position), cyclopropyl (N-terminal) σ receptors, kinase inhibition
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) Benzamide Iodo (4-position), benzylpiperidine (N-terminal) σ-1 receptor antagonist
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) Phenethylamine 3,4-Dichlorophenyl, pyrrolidinyl σ-1/σ-2 receptor antagonist
AC 927 (N-phenethylpiperidine oxalate) Piperidine Phenethyl σ receptor ligand (unspecified subtype)

Substituent Impact on Pharmacological Properties

  • Pyridin-4-yl vs. Iodo (4-IBP): The pyridine group in this compound may enhance solubility and hydrogen-bonding interactions compared to the bulky, hydrophobic iodo substituent in 4-IBP. This could influence target selectivity or membrane permeability.
  • Cyclopropylamine vs.
  • Comparison with BD 1008: Unlike BD 1008, which lacks a benzamide core, this compound’s planar benzamide-pyridine system may favor interactions with flat binding pockets (e.g., ATP sites in kinases).

Research Findings and Hypotheses

Receptor Binding and Selectivity

  • Sigma (σ) Receptors: Compounds like 4-IBP and BD 1008 exhibit high σ-1 affinity (Ki < 10 nM), attributed to their halogenated aryl groups and amine substituents. The pyridinyl group in this compound could mimic halogenated aryl interactions, though its σ receptor affinity remains unverified.
  • Kinase Inhibition: Pyridine-containing benzamides are known to inhibit kinases (e.g., Bcr-Abl, EGFR).

Pharmacokinetic Considerations

  • However, the pyridine’s basicity could increase plasma protein binding, altering bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-4-pyridin-4-ylbenzamide
Reactant of Route 2
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N-cyclopropyl-4-pyridin-4-ylbenzamide

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